molecular formula C20H27N5O3 B195402 Bamifylline CAS No. 2016-63-9

Bamifylline

Cat. No.: B195402
CAS No.: 2016-63-9
M. Wt: 385.5 g/mol
InChI Key: VVUYEFBRTFASAH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bamifylline, as an adenosine A1 receptor antagonist, interacts with adenosine receptors in the body . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The interaction between this compound and these receptors is antagonistic, meaning that this compound binds to these receptors but does not activate them, thereby blocking the actions of adenosine .

Cellular Effects

This compound’s primary cellular effect is its ability to block the action of adenosine on its receptor . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of bronchial asthma, this compound can help relax bronchial smooth muscle cells, inhibit bronchoconstriction, and reduce inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the adenosine A1 receptor . By binding to this receptor, this compound prevents adenosine from exerting its effects, which include bronchoconstriction and inflammatory responses . This mechanism of action is crucial for this compound’s therapeutic use in conditions like bronchial asthma .

Metabolic Pathways

As a xanthine derivative, it is likely that this compound undergoes metabolism in the liver, similar to other xanthine drugs .

Subcellular Localization

Given its mechanism of action as an adenosine receptor antagonist, it is likely that this compound localizes to the cell membrane where adenosine receptors are predominantly found .

Chemical Reactions Analysis

Types of Reactions

Bamifylline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Bamifylline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Theophylline: Another xanthine derivative used in the treatment of respiratory conditions.

    Caffeine: A well-known stimulant that also belongs to the xanthine class and has similar pharmacological effects.

Uniqueness

Bamifylline is unique in its selective antagonism of the adenosine A1 receptor, which distinguishes it from other xanthine derivatives like theophylline and caffeine that have broader receptor activity . This selectivity makes this compound particularly effective in targeting bronchospasm without causing as many side effects as other xanthines.

Properties

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUYEFBRTFASAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl)
Record name Bamifylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639
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DSSTOX Substance ID

DTXSID0022642
Record name Bamifylline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-63-9
Record name Bamifylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bamifylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Bamifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)
Source European Chemicals Agency (ECHA)
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Record name BAMIFYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Bamifylline, like other methylxanthines such as theophylline and caffeine, acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase V (PDE V). []

A: While this compound inhibits PDE V, it does so less potently than other xanthines. [] Its bronchodilatory effects are likely linked to a complex interplay of mechanisms, including potential anti-inflammatory actions, phosphoinositide 3-kinase inhibition, adenosine receptor antagonism, and modulation of histone deacetylases. []

A: Unlike theophylline and enprofylline, which show cardiostimulant effects, this compound lacks such properties and may even reduce heart rate and contractility in some models. [] This suggests a distinct mechanism influencing calcium movement across cardiac membranes. []

ANone: The molecular formula of this compound is C16H17N5O2, and its molecular weight is 311.34 g/mol.

ANone: The provided research papers primarily focus on this compound's pharmacological properties and analytical methods for its detection and quantification. Information regarding material compatibility and stability under various conditions is not extensively covered.

ANone: this compound is primarily known for its pharmacological activity as a bronchodilator. The provided research papers do not indicate any inherent catalytic properties associated with this compound.

A: Yes, computational approaches like E-pharmacophore modeling and molecular docking have been used to assess this compound's potential as a SARS-CoV-2 main protease inhibitor. [, ] These studies suggest a strong binding affinity to the enzyme active site. [, ]

ANone: The research papers provided do not delve into specific SAR studies exploring the impact of structural modifications on this compound's activity, potency, or selectivity.

A: While specific stability data is limited in the provided research, this compound is formulated into oral tablets and suppositories for clinical use. [, ] Research highlights challenges in achieving consistent bioavailability due to variable absorption. []

ANone: The provided research papers primarily focus on this compound's pharmacological properties, analytical techniques, and a few case reports. Information regarding specific SHE regulations and compliance is not discussed.

A: this compound is rapidly and extensively metabolized, primarily in the liver and kidneys, into various metabolites, including AC-119, which also exhibits pharmacological activity. [, , , ] It is excreted through urine and bile. [] Oral administration leads to variable bioavailability and significant interindividual variability in plasma levels. []

A: No evidence of this compound accumulation in the blood has been found after repeated doses as high as 900 mg administered every eight hours. []

A: The half-life of this compound in plasma ranges from 1.5 to 2 hours, considerably shorter than theophylline's half-life, which exceeds four hours. []

A: Clinical studies indicate this compound improves lung function, reduces symptoms like cough and dyspnea, and enhances exercise capacity in patients with chronic obstructive pulmonary disease (COPD). [, , ] It shows protective and curative effects against bronchospasm induced by allergens, comparable to theophylline. []

A: Case reports suggest this compound can improve symptoms and lung function in individuals with severe asthma who experience difficulties with oral theophylline treatment. [, ]

ANone: The research provided does not delve into specific resistance mechanisms related to this compound.

A: While generally considered safe, this compound may cause adverse effects such as gastric intolerance and skin reactions. [, , ] A fatal case of this compound intoxication has been reported. []

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